molecular formula C17H23ClFN3O2 B1192973 Jrc-II-191

Jrc-II-191

Cat. No.: B1192973
M. Wt: 355.84
InChI Key: WNIRIUAQGASKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JRC-II-191 is a small-molecule compound functioning as a CD4-mimetic that inhibits HIV-1 infection by blocking the interaction between the viral envelope glycoprotein gp120 and the cellular CD4 receptor . This binding disrupts the first critical step of viral entry into host cells . The compound acts by inducing a short-lived, activated state in the HIV-1 envelope glycoproteins, which prematurely triggers conformational changes and leads to a loss of viral infectivity . Recent studies have also revealed that this compound exhibits inhibitory activity against Ebola virus (EBOV) infection. Evidence suggests it acts by targeting the receptor binding site for the endosomal receptor Niemann-Pick C1 (NPC1) on the Ebola virus glycoprotein . The compound has a molecular formula of C17H23ClFN3O2 and a molecular weight of 355.84 g/mol . It is provided as a solid powder with a purity typically greater than 98% and is soluble in DMSO . This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C17H23ClFN3O2

Molecular Weight

355.84

IUPAC Name

N-(4-Chloro-3-fluoro-phenyl)-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide

InChI

InChI=1S/C17H23ClFN3O2/c1-16(2)8-11(9-17(3,4)22-16)21-15(24)14(23)20-10-5-6-12(18)13(19)7-10/h5-7,11,22H,8-9H2,1-4H3,(H,20,23)(H,21,24)

InChI Key

WNIRIUAQGASKHI-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(Cl)C(F)=C1)C(NC2CC(C)(C)NC(C)(C)C2)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JRC-II-191;  JRCII191;  JRC II 191;  JRCII-191;  JRC-II191;  JRC II-191;  JRC-II 191

Origin of Product

United States

Comparison with Similar Compounds

NBD-556

  • Structure : Shares a phenyl oxalamide scaffold but lacks halogen substitutions (para-chloro/meta-fluoro) present in JRC-II-191 .
  • Binding : Occupies the Phe43 cavity but with lower surface complementarity due to absence of halogen interactions. This results in weaker binding affinity (5-fold lower than this compound) .
  • Functional Outcome : While effective in blocking CD4-gp120 binding, some NBD-556 analogs paradoxically enhance viral infection under certain conditions, a drawback absent in this compound .

NBD-557

  • Structure : Incorporates a bromine substituent but retains a similar core scaffold to NBD-556 .
  • Binding : Crystallographic studies show incomplete occupancy in the Phe43 cavity compared to this compound, leading to reduced inhibitory potency .

DMJ-I-228

  • Structure : Features para-chloro and meta-fluoro substitutions like this compound but differs in Region III substituents .

Efficacy and Mechanism

Compound Binding Affinity (Relative to this compound) Inhibitory Potency (HIV-1YU2) Cytotoxicity Key Structural Feature
This compound 1× (baseline) IC50: 0.8 µM None observed para-Chloro, meta-fluoro substitutions
NBD-556 0.2× IC50: 4.2 µM Low Unsubstituted aromatic ring
NBD-557 0.3× IC50: 3.5 µM Moderate Bromine substitution
DMJ-I-228 0.9× IC50: 0.9 µM None observed Halogen substitutions in Region III

Data synthesized from .

  • Mechanistic Divergence :
    • This compound and DMJ-I-228 stabilize a short-lived gp120 conformation, accelerating functional decay of the envelope glycoprotein .
    • NBD-556 and NBD-557 induce prolonged gp120 activation, increasing risks of off-target effects or viral resistance .

Research Advancements and Limitations

  • This compound : Crystal structures (PDB: 4JPQ) reveal salt bridges between its protonated pyridine nitrogen and Asp368 of gp120, enhancing binding stability . However, its efficacy varies across HIV-1 clades due to gp120 sequence heterogeneity .
  • NBD Analogs : While structurally similar, their lack of halogen substituents limits clinical translation. For example, NBD-556 shows strain-specific activity and poor pharmacokinetics .

Preparation Methods

Key Computational Approaches:

  • GOLD Docking : Predicted binding modes of amine-building blocks to the gp120 cavity, prioritizing interactions with conserved residues like gp120Met426 .

  • ROCS Shape-Based Similarity : Identified analogs with structural similarity to the tetramethyl-piperidine moiety, focusing on fluoro-substituted phenyl rings .

Parameter This compound Analog (e.g., NBD-556)
Core Scaffold Tetramethyl-piperidineTetramethyl-piperidine
Meta Substituent Fluoro (-F)Hydrogen (-H)
Binding Affinity High (Kd = 0.3 μM)Lower (Kd = 9.4 μM)
Viral Activation Minimal (0.1)Moderate (0.2)

Data Source : Table 1 from and.

Structural Optimization and Key Modifications

Structural modifications focused on Region III of the scaffold, targeting interactions with gp120’s Phe 43 cavity. Critical changes included:

Meta-Position Substitution

Replacing hydrogen with fluoro groups at the meta position of the phenyl ring significantly improved gp120 binding and reduced viral activation:

  • This compound (meta-F): IC₅₀ = 0.3 μM, Kd = 0.3 μM, Activation = 0.1.

  • NBD-556 (meta-H): IC₅₀ > 100 μM, Kd = 9.4 μM, Activation = 0.2.

Biochemical Validation and Activity Profiles

This compound’s efficacy was validated through isothermal titration calorimetry (ITC) and luciferase-based infection assays :

Binding Affinity and Selectivity

Assay This compound Control (e.g., NBD-557)
Kd (μM) 0.34.2
Specificity gp120-onlygp120 + Off-target
Activation Ratio 0.10.7

Data Source : Table 3 and 4 from.

Mechanism of Action

This compound binds to gp120’s CD4-binding site, blocking structural rearrangements required for CCR5 engagement. This prevents viral entry into CD4⁺CCR5⁺ cells.

Synthetic Challenges and Limitations

Despite its efficacy, this compound’s synthesis faced challenges:

  • Low Solubility : Analogues with bulky substituents (e.g., bromo groups) exhibited poor aqueous solubility, limiting in vitro applicability.

  • Activation Side Effects : Some derivatives (e.g., NBD-557) enhanced viral infectivity in CD4⁻CCR5⁺ cells, necessitating stringent SAR studies.

Data-Driven Optimization Summary

Parameter Optimal Value Suboptimal Value
Meta Substituent Fluoro (-F)Chloro (-Cl)
Binding Affinity Kd < 1 μMKd > 5 μM
Activation Ratio < 0.2> 0.5

Data Source : .

Q & A

Basic: What are the foundational steps to identify existing research gaps on Jrc-II-191?

Answer:
Begin with a systematic literature review using databases like PubMed, Web of Science, and SciFinder. Use Boolean operators (e.g., "this compound AND [mechanism/application]") to filter studies. Focus on recent publications (last 5 years) and prioritize high-impact journals. Create a matrix to categorize findings by methodology, outcomes, and limitations. Gaps often emerge where results are inconsistent, methodologies lack rigor (e.g., small sample sizes), or key variables (e.g., dosage, environmental conditions) are underexplored .

Advanced: How can I design a study to resolve contradictions in reported mechanisms of action for this compound?

Answer:
Adopt a multi-arm experimental design with standardized controls (e.g., cell lines, animal models) and replicate prior conflicting protocols. Use orthogonal validation methods (e.g., CRISPR knockouts alongside pharmacological inhibition) to isolate variables. Ensure statistical power by calculating sample sizes via tools like G*Power, and pre-register hypotheses to avoid bias. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives .

Basic: What methodologies are recommended for initial characterization of this compound's physicochemical properties?

Answer:
Start with high-purity synthesis (>95% by HPLC) followed by:

  • Spectroscopic analysis : NMR (¹H/¹³C), FTIR for structural confirmation.
  • Thermal stability : DSC/TGA under inert atmospheres.
  • Solubility : Use shake-flask method across pH 1–13.
  • In vitro assays : Plasma stability testing (e.g., mouse/human plasma incubation).
    Document all protocols in line with Journal of Environmental Sciences guidelines for reproducibility .

Advanced: How should I optimize this compound's synthesis for scale-up in academic settings?

Answer:
Employ Design of Experiments (DoE) to test reaction parameters (temperature, catalyst loading, solvent polarity). Use green chemistry principles (e.g., solvent substitution with cyclopentyl methyl ether) to reduce waste. Validate purity at each step via LC-MS and compare yields against computational models (e.g., DFT for transition-state analysis). Share synthetic intermediates as supplementary data to enable peer validation .

Basic: What statistical approaches are suitable for analyzing dose-response data in this compound toxicity studies?

Answer:
Use nonlinear regression (e.g., log-logistic models) to calculate EC50/LC50 values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes (e.g., Cohen’s d). For small datasets, consider non-parametric tests (Mann-Whitney U). Tools like GraphPad Prism or R (drc package) are recommended .

Advanced: How can I integrate multi-omics data to elucidate this compound's polypharmacology?

Answer:
Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use pathway enrichment tools (DAVID, MetaboAnalyst) to identify overlapping networks. Validate hypotheses via CRISPRi/a or siRNA knockdowns in relevant pathways. Employ machine learning (e.g., random forests) to prioritize targets based on feature importance scores .

Basic: How do I ensure ethical compliance when testing this compound in animal models?

Answer:
Follow ARRIVE 2.0 guidelines for experimental design and reporting. Obtain institutional IACUC approval, specifying humane endpoints (e.g., tumor size limits). Use randomization and blinding to minimize bias. Include sham controls and justify sample sizes via power analysis. Publish negative results to avoid publication bias .

Advanced: What strategies mitigate batch-to-batch variability in this compound production for in vivo studies?

Answer:
Implement QC/QA protocols:

  • Raw materials : Certify suppliers and use COA for reagents.
  • Process controls : Monitor reaction kinetics via in-line FTIR or PAT tools.
  • Analytical consistency : Cross-validate purity with orthogonal methods (HPLC, CE).
    Archive aliquots from each batch for long-term stability studies .

Basic: How should I structure a research proposal on this compound to meet funding agency criteria?

Answer:
Organize using the PICO framework:

  • Population/Problem : Define the disease/model system.
  • Intervention : this compound’s application (e.g., kinase inhibition).
  • Comparison : Existing therapies or controls.
  • Outcome : Quantifiable endpoints (IC50, survival rate).
    Include a feasibility plan (preliminary data, institutional resources) and align with the agency’s strategic priorities .

Advanced: How do I address reviewer critiques about incomplete mechanistic data for this compound?

Answer:
Perform follow-up experiments:

  • Target engagement : Cellular thermal shift assays (CETSA).
  • Off-target profiling : Kinome-wide screening (e.g., KINOMEscan).
  • Pathway analysis : Phosphoproteomics to map signaling cascades.
    Use open-source platforms like Zenodo to share raw data, ensuring transparency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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